

# BRD0705 Application Notes and Protocols for In Vivo Mouse Models

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## Compound of Interest

Compound Name: BRD0705

Cat. No.: B2589819

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**BRD0705** is a potent and orally bioavailable small molecule inhibitor that demonstrates high selectivity for Glycogen Synthase Kinase 3 $\alpha$  (GSK3 $\alpha$ ) over its paralog GSK3 $\beta$ .<sup>[1][2]</sup> This selectivity is achieved by targeting a single amino acid difference—an aspartate-to-glutamate "switch"—in the ATP-binding domains of the two kinases.<sup>[3][4]</sup> A significant advantage of **BRD0705** is its ability to inhibit GSK3 $\alpha$  without causing the stabilization of  $\beta$ -catenin, a potential mechanism-based toxicity associated with dual GSK3 $\alpha/\beta$  inhibitors.<sup>[3][4]</sup> These characteristics make **BRD0705** a valuable tool for investigating the specific roles of GSK3 $\alpha$  in various disease models and a promising therapeutic candidate, particularly in acute myeloid leukemia (AML) and neurological disorders like Fragile X syndrome.<sup>[3][5]</sup>

## Mechanism of Action

**BRD0705** is an ATP-competitive inhibitor of GSK3 $\alpha$ . By binding to the ATP pocket of GSK3 $\alpha$ , it prevents the phosphorylation of downstream substrates. This selective inhibition of GSK3 $\alpha$  has been shown to induce myeloid differentiation and impair colony formation in AML cells.<sup>[3]</sup> In the context of Fragile X syndrome, **BRD0705** has been demonstrated to reduce exaggerated protein synthesis.<sup>[5]</sup>

## Quantitative Data

The following tables summarize the key quantitative data for **BRD0705**.

Table 1: In Vitro Potency and Selectivity of **BRD0705**

Target	IC50	Kd	Selectivity vs. GSK3β
GSK3α	66 nM	4.8 μM	~8-fold
GSK3β	515 nM	-	-

Data sourced from[\[1\]](#)[\[2\]](#)

Table 2: Kinase Selectivity Profile of **BRD0705**

Kinase	Inhibition (at 10 μM)	Selectivity vs. GSK3α
CDK2	6.87 μM	87-fold
CDK3	9.74 μM	123-fold
CDK5	9.20 μM	116-fold

**BRD0705** was tested against a panel of 311 kinases and showed exquisite overall selectivity.  
[\[3\]](#)

## Experimental Protocols

### In Vivo Efficacy Study in an Acute Myeloid Leukemia (AML) Mouse Model

This protocol describes a general procedure for evaluating the in vivo efficacy of **BRD0705** in a xenograft mouse model of AML.

#### 1. Animal Model:

- 8-week-old male NSG (NOD scid gamma) mice are typically used.[\[2\]](#)[\[6\]](#)
- Animals are injected with MLL-AF9 AML cells to establish the leukemia model.[\[2\]](#)[\[6\]](#)

## 2. **BRD0705** Formulation:

- Stock Solution: Prepare a stock solution of **BRD0705** in DMSO. For example, 75 mg/mL.[2]
- Working Solution for Oral Gavage: A common formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1][2]
  - Protocol 1:
    - Add 10% DMSO (from stock solution) to 40% PEG300 and mix thoroughly.
    - Add 5% Tween-80 and mix.
    - Add 45% Saline to reach the final volume. This formulation can achieve a solubility of  $\geq 7.5$  mg/mL.[2]
  - Note: It is recommended to prepare the working solution fresh daily. If precipitation occurs, warming and/or sonication can be used to aid dissolution.[2]

## 3. Dosing and Administration:

- Dosage: 30 mg/kg.[1][2][6]
- Administration Route: Oral gavage.[1][2][6]
- Frequency: Twice daily.[1][2][6]
- Control Group: A vehicle control group (receiving the formulation without **BRD0705**) should be included.

## 4. Monitoring and Endpoints:

- Monitor animal body weight and overall health regularly.
- Monitor tumor burden by methods such as bioluminescence imaging if using luciferase-expressing AML cells.
- The primary endpoint is typically overall survival.[2][3][6]

## In Vivo Study in a Fragile X Syndrome Mouse Model

This protocol provides a general method for assessing the effects of **BRD0705** in a mouse model of Fragile X syndrome.

### 1. Animal Model:

- Fmr1-/- mice are used as the model for Fragile X syndrome.[5]

### 2. **BRD0705** Formulation:

- Working Solution for Intraperitoneal (IP) Injection:
  - Protocol 2:
    - Prepare a stock solution in DMSO.
    - A formulation of 10% DMSO and 90% Corn Oil can be used.[2] This formulation can achieve a solubility of  $\geq 7.5$  mg/mL.[2]
  - Note: For studies involving repeated dosing over an extended period, the choice of vehicle should be carefully considered to minimize potential local irritation.

### 3. Dosing and Administration:

- Dosage: 30 mg/kg.[5]
- Administration Route: Intraperitoneal (IP) injection.[5]
- Frequency: Once daily.[5]
- Control Group: A vehicle control group should be included.

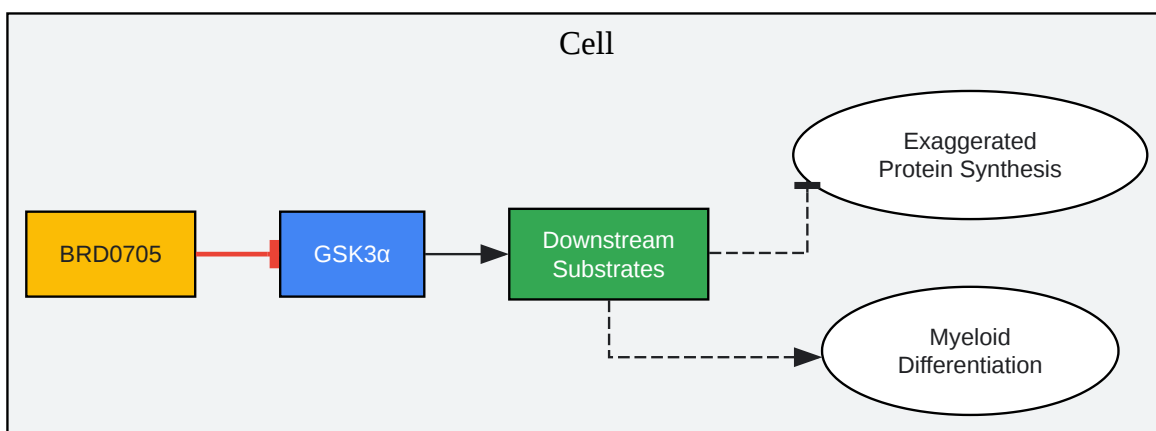
### 4. Monitoring and Endpoints:

- Audiogenic Seizures: Assess the incidence and severity of seizures induced by a loud auditory stimulus.[5]

- Behavioral Tests: Various behavioral assays can be performed to assess anxiety, social interaction, and cognitive function.
- Biochemical Analysis: Brain tissue can be collected to analyze protein synthesis rates and the phosphorylation status of relevant signaling proteins.[5]

## Visualizations

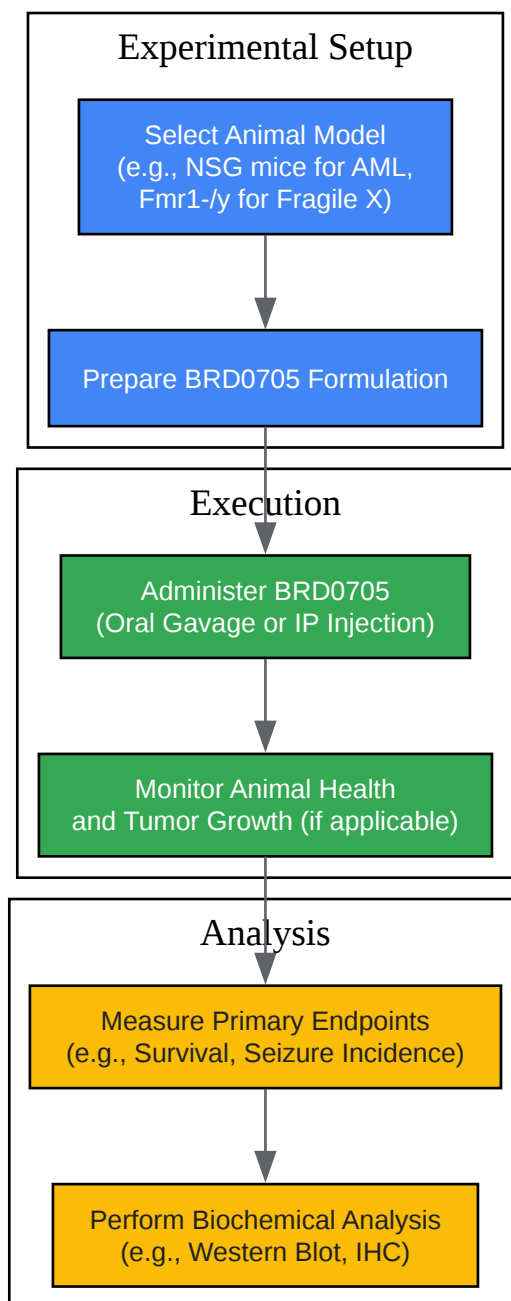
### Signaling Pathway of BRD0705



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Caption: **BRD0705** selectively inhibits GSK3α, impacting downstream pathways.

### Experimental Workflow for In Vivo Mouse Studies



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Caption: General workflow for in vivo studies with **BRD0705**.

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